(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone
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Overview
Description
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone is a complex organic compound that features both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by a series of coupling reactions to introduce the indolizinyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atoms may result in the formation of various substituted derivatives.
Scientific Research Applications
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (3-Bromo-4-hydroxyphenyl)phenylmethanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone is unique due to its combination of bromine and hydroxyl functional groups, as well as the presence of both indolizinyl and phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
77832-81-6 |
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Molecular Formula |
C21H13Br2NO2 |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-(1-bromo-2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C21H13Br2NO2/c22-15-12-14(9-10-17(15)25)21(26)20-18(13-6-2-1-3-7-13)19(23)16-8-4-5-11-24(16)20/h1-12,25H |
InChI Key |
ZPJKZBJVHUHXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2Br)C(=O)C4=CC(=C(C=C4)O)Br |
Origin of Product |
United States |
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